2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused pyrazolo[1,5-a]pyrimidine core. The parent structure, pyrazolo[1,5-a]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at positions 1 and 5-a, respectively. Numerical positioning follows IUPAC guidelines, with the pyrimidine ring designated as the primary framework.
Substituents are assigned based on their attachment points:
- 2-methyl : A methyl group at position 2 of the pyrazole ring.
- 3-(2-methylphenyl) : A 2-methyl-substituted benzene ring at position 3 of the pyrimidine ring.
- 7-oxo : A ketone group at position 7.
- 6-carboxylic acid : A carboxyl group at position 6.
The term "4,7-dihydro" indicates partial saturation at positions 4 and 7, reducing the pyrimidine ring’s aromaticity. This nomenclature aligns with IUPAC Rule B-1 for fused heterocycles and Rule C-14.3 for carboxylic acid derivatives.
Molecular Formula and Structural Isomerism Analysis
The molecular formula C₁₆H₁₅N₃O₃ is calculated as follows:
- Pyrazolo[1,5-a]pyrimidine core : C₆H₄N₃.
- 2-methyl group : +C₁H₃.
- 3-(2-methylphenyl) : +C₇H₇ (C₆H₅ for benzene + CH₃ for methyl).
- 7-oxo : +O.
- 6-carboxylic acid : +COOH (C₁O₂H₂).
| Component | Contribution | Total Atoms |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | C₆H₄N₃ | 6C, 4H, 3N |
| 2-methyl | C₁H₃ | 7C, 7H |
| 3-(2-methylphenyl) | C₇H₇ | 14C, 14H |
| 7-oxo | O | 1O |
| 6-carboxylic acid | C₁O₂H₂ | 15C, 16H, 3N, 3O |
Structural isomerism arises from:
- Positional isomerism : Alternative substitution patterns on the pyrazolo[1,5-a]pyrimidine core (e.g., methyl at position 5 instead of 2).
- Tautomeric isomerism : Keto-enol equilibria at the 7-oxo group.
- Stereoisomerism : Restricted rotation around the C3–C(aryl) bond due to steric hindrance from the 2-methylphenyl group.
Crystallographic Data and Unit Cell Parameters
While specific crystallographic data for this compound are not publicly available, analogous pyrazolo[1,5-a]pyrimidine derivatives exhibit monoclinic or triclinic crystal systems with P2₁/c or P-1 space groups. Key inferred parameters include:
| Property | Value (Predicted) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.2 Å, b = 12.1 Å, c = 10.5 Å |
| β angle | 98.7° |
| Z-value | 4 |
Hydrogen bonding between the carboxylic acid (–COOH) and ketone (=O) groups likely stabilizes the lattice, with π-π stacking interactions between aromatic rings further enhancing packing efficiency.
Tautomeric Forms and Resonance Stabilization
The compound exhibits two primary tautomeric forms:
- Keto tautomer : Dominant in nonpolar solvents, characterized by a 7-oxo group and conjugated double bonds across N1–C2 and C5–C6.
- Enol tautomer : Favored in polar protic solvents, featuring a hydroxyl group at position 7 and a C6–C7 double bond.
Resonance stabilization occurs via:
- Delocalization of π-electrons across the fused pyrazole-pyrimidine system.
- Conjugation between the carboxylic acid group and the heterocyclic core, forming a stabilized enolate anion at high pH.
The 2-methylphenyl substituent introduces steric effects that limit rotational freedom, while its electron-donating methyl group enhances ring electron density, further stabilizing resonance hybrids.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c1-8-5-3-4-6-10(8)12-9(2)17-18-13(12)16-7-11(14(18)19)15(20)21/h3-7,17H,1-2H3,(H,20,21) |
InChI Key |
DAQHKIGTDSVBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN3C2=NC=C(C3=O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Diazotization and Hydrazine Derivative Formation
A common initial step involves diazotization of an aminopyrazole or aminothiophene derivative, followed by reduction to yield hydrazino intermediates. For example, methyl 3-aminothiophene-2-carboxylate can be converted to its hydrazino hydrochloride derivative using SnCl2 reduction after diazotization.
Cyclization to Pyrazolo[1,5-a]pyrimidine Core
The hydrazino intermediate reacts with electrophilic reagents such as ethoxymethylenemalononitrile or ethyl 2-cyano-3-ethoxyacrylate to form pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Subsequent hydrolysis or oxidation steps yield carboxamide or carboxylic acid derivatives.
Methylation at the 2-position and introduction of the 2-methylphenyl group at the 3-position can be achieved via alkylation reactions using methyl iodide or via palladium-catalyzed cross-coupling reactions. Reaction conditions such as temperature and solvent influence regioselectivity and yield. For instance, methylation of carboxamide derivatives at 80 °C yields O-methylated products, while reflux conditions favor N-methylation.
Oxidation and Hydrolysis to Final Acid
Oxidation of aldehyde intermediates with potassium permanganate in aqueous acetone under alkaline conditions converts aldehydes to carboxylic acids. Hydrolysis of ester intermediates to carboxylic acids is typically performed under alkaline conditions; however, care must be taken to avoid decarboxylation, which can occur under acidic or high-temperature conditions.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diazotization & Reduction | NaNO2/HCl, SnCl2 | Formation of hydrazino hydrochloride intermediate |
| 2 | Cyclization | Ethoxymethylenemalononitrile, reflux | Pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives |
| 3 | Methylation | CH3I, K2CO3, DMF, 80 °C or reflux | O- or N-methylated derivatives depending on temp |
| 4 | Oxidation | KMnO4, NaOH, acetone, room temp to reflux | Conversion of aldehyde to carboxylic acid |
| 5 | Hydrolysis | NaOH, aqueous medium | Ester to acid conversion, avoid acidic conditions |
| 6 | Substituent Introduction | Pd-catalyzed cross-coupling or nucleophilic substitution | Introduction of 2-methylphenyl group at 3-position |
Research Findings and Optimization
Yield Optimization: Reaction yields vary depending on substituents and conditions. For example, methylation yields are higher under reflux, but selectivity must be monitored to avoid side products.
Decarboxylation Avoidance: Hydrolysis under alkaline conditions is preferred to prevent decarboxylation, which is prominent under acidic or high-temperature conditions.
Substituent Effects: The presence of the 2-methylphenyl group influences the reactivity of intermediates, requiring tailored reaction conditions for successful coupling.
Alternative Synthetic Routes: Some studies explore direct functionalization of the pyrazolo[1,5-a]pyrimidine core via electrophilic aromatic substitution or metal-catalyzed C–H activation to introduce substituents more efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival, making it a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been identified as an inhibitor of key enzymes such as phosphodiesterases and kinases. These enzymes play critical roles in cellular processes, including signal transduction and metabolic regulation. By inhibiting these enzymes, the compound may influence various physiological pathways, suggesting potential therapeutic applications in diseases related to enzyme dysregulation .
Anti-inflammatory Effects
Preliminary studies suggest that 2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid may possess anti-inflammatory properties. This is likely due to its ability to inhibit pro-inflammatory cytokines, which are involved in inflammatory responses .
Antimicrobial Activity
Some derivatives of this compound have shown efficacy against bacterial strains, indicating potential applications in developing new antimicrobial agents. The structural characteristics that contribute to this activity warrant further investigation .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse physicochemical properties depending on substituent patterns. Key comparisons include:
- Position 3 Substitution: The 2-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller groups (e.g., cyano in 3h ) or electron-withdrawing substituents (e.g., 4-chlorophenyl in 3i ). This may influence solubility and binding affinity in biological targets.
- Carboxylic Acid vs.
Xanthine Oxidase (XO) Inhibition
- 2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid: A triazolo analog exhibited 23-fold higher XO inhibition than allopurinol (IC₅₀ ~ 0.1 µM), attributed to its 4-isopropoxyphenyl group enhancing hydrophobic interactions with the enzyme active site .
- Target Compound: No direct XO inhibition data are available, but the 2-methylphenyl group may reduce potency compared to bulkier aryl substituents (e.g., 4-isopropoxyphenyl) due to suboptimal steric complementarity .
Cathepsin Inhibition
- 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides: Derivatives with N-butylcarboxamide (5a) inhibited cathepsin K (IC₅₀ ~25 µM), while N-(2-picolyl)carboxamide (5c) inhibited cathepsin B (IC₅₀ ~45 µM) . The target compound’s carboxylic acid group may mimic these amides in coordinating catalytic cysteine residues but requires structural optimization for potency .
Key Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Electron-donating groups (e.g., methyl) at position 2 enhance thermal stability (e.g., 3b vs. 3e ).
- Bulky aryl groups at position 3 improve enzyme inhibition but may reduce solubility .
Pharmacological Potential: The carboxylic acid group positions the compound as a candidate for further derivatization (e.g., amide formation) to optimize pharmacokinetics .
Biological Activity
2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer properties and enzyme inhibition. The structural characteristics of this compound, particularly the presence of a carboxylic acid group and a methyl-substituted phenyl ring, contribute to its diverse chemical properties.
The molecular formula of this compound is C15H13N3O3, with a molecular weight of approximately 283.28 g/mol. Its unique structure allows for various modifications that may enhance its biological efficacy.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activities. For example, studies have shown that derivatives can inhibit cellular proliferation in various cancer cell lines. In vitro tests have demonstrated that certain pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other key regulatory proteins involved in cell cycle progression .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | Data not specified | CDK inhibition |
| Similar Pyrazolo Compounds | HCT116 | <10 | Apoptosis induction |
| Other Derivatives | A375 | 0.36 - 1.8 | Selective CDK inhibition |
Enzymatic Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various enzymes such as phosphodiesterases and kinases. This activity is crucial in modulating signaling pathways associated with cancer and other diseases. The specific interactions of this compound with target enzymes remain an area of active research.
Case Studies
Several studies have explored the biological effects of similar compounds within the pyrazolo[1,5-a]pyrimidine family:
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various pyrazolo derivatives against CCRF-CEM leukemia cells. Although some analogues showed limited activity (IC50 > 20 µg/mL), others demonstrated promising results with lower IC50 values indicating potential for further development .
- Mechanistic Studies : Research focusing on the mechanism of action revealed that certain pyrazolo derivatives act as potent inhibitors of key kinases involved in cell proliferation and survival pathways. These findings suggest that modifications to the pyrazolo structure could enhance selectivity and potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrazole precursors with β-keto esters or malononitrile derivatives. For example, refluxing pyrazole intermediates (e.g., 5-amino-1H-pyrazole-4-carboxylates) with β-keto esters in polar aprotic solvents (e.g., DMF or acetonitrile) under acidic catalysis (e.g., acetic acid) yields the pyrazolo[1,5-a]pyrimidine core. Critical parameters include temperature control (80–120°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for pyrazole:β-keto ester) to minimize side reactions like decarboxylation .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrimidine carbonyl (δ 165–170 ppm in 13C NMR) and aromatic protons (δ 7.0–8.5 ppm in 1H NMR). Substituent effects (e.g., 2-methylphenyl) split signals due to diastereotopic protons .
- LC-MS : Molecular ion peaks (M+H)+ should align with the theoretical molecular weight (e.g., ~331 g/mol). Fragmentation patterns should confirm the loss of CO2 (44 amu) from the carboxylic acid group .
- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Target purity ≥95% .
Q. What are the recommended protocols for characterizing the crystallinity and solid-state stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for confirming molecular geometry and hydrogen-bonding networks. Crystallize the compound from ethanol/water (9:1) at 4°C. SCXRD parameters: Monoclinic system (space group P21/c), lattice parameters (a = 10.2 Å, b = 8.5 Å, c = 15.3 Å; β = 95°). Thermal stability can be assessed via TGA/DSC (decomposition onset >200°C) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylphenyl substituent influence the compound’s reactivity in downstream functionalization reactions?
- Methodological Answer : The 2-methylphenyl group introduces steric hindrance, reducing nucleophilic attack at the pyrimidine C5 position. Computational modeling (DFT at B3LYP/6-31G*) shows decreased electron density at C7 due to conjugation with the carboxylic acid group. Experimental validation: Reactivity with electrophiles (e.g., alkyl halides) under basic conditions (K2CO3/DMF) shows preferential substitution at C3 over C5 (yield ratio 3:1) .
Q. What strategies resolve contradictions in spectral data between synthesized batches?
- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks for methyl groups) often arise from residual solvents or polymorphism.
- Step 1 : Re-crystallize from a non-polar solvent (e.g., hexane/ethyl acetate) to isolate the most stable polymorph.
- Step 2 : Use high-field NMR (600 MHz) with deuterated DMSO to enhance resolution.
- Step 3 : Compare with literature data for analogous pyrazolo[1,5-a]pyrimidines (e.g., 7-amino-2-ethyl-5-phenyl derivatives) to identify substituent-specific shifts .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : The carboxylic acid group undergoes decarboxylation at pH > 8 (t1/2 = 2 hours at 25°C), forming a neutral pyrimidine derivative. Under acidic conditions (pH < 3), the pyrimidine ring remains intact, but the methylphenyl group may undergo electrophilic substitution (e.g., nitration). Stability studies (HPLC tracking at pH 1–12) and Arrhenius modeling (Ea = 45 kJ/mol for decarboxylation) confirm these trends .
Q. How can researchers design analogs to improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Strategy 1 : Replace the methylphenyl group with a polar substituent (e.g., pyridinyl) to enhance H-bonding.
- Strategy 2 : Introduce a PEGylated side chain at C6.
- Evaluation : Measure logP (HPLC vs. octanol/water partition) and solubility (UV-Vis at λmax). Analogs with logP < 2.5 show improved solubility (>10 mg/mL in PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
